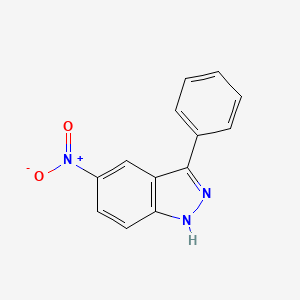

5-Nitro-3-phenyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)10-6-7-12-11(8-10)13(15-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLYDYMVKAGVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347042 | |

| Record name | 5-Nitro-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293758-67-5 | |

| Record name | 5-Nitro-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Nitro-3-phenyl-1H-indazole chemical properties and structure

An In-Depth Technical Guide to 5-Nitro-3-phenyl-1H-indazole: Chemical Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic organic compound that belongs to the indazole class of molecules. The indazole scaffold, a fusion of benzene and pyrazole rings, is recognized as a "privileged" structure in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a diverse range of biological targets. The incorporation of a phenyl group at the 3-position and a nitro group at the 5-position significantly influences the molecule's electronic properties, reactivity, and potential for biological activity.

Indazole derivatives are integral to numerous FDA-approved pharmaceuticals, demonstrating a wide spectrum of pharmacological effects including anti-tumor, anti-inflammatory, and antimicrobial activities.[2][3] The nitro group, a potent electron-withdrawing moiety, can enhance the molecule's interaction with biological targets and serves as a key functional group for further chemical modification. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a validated synthesis protocol, and its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound consists of a bicyclic indazole core with a phenyl substituent at position 3 and a nitro group (NO₂) at position 5. The presence of the N-H proton on the pyrazole ring allows for tautomerism, though the 1H-form is generally predominant.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 293758-67-5 | [5][6] |

| Molecular Formula | C₁₃H₉N₃O₂ | [4] |

| Molecular Weight | 239.23 g/mol | [4] |

| Appearance | Yellow solid | [7] |

| ¹H NMR (400 MHz, CDCl₃) | δ 11.84 (br, 1H), 8.98 (s, 1H), 8.26 (d, J = 9.2 Hz, 1H), 7.98 (d, J = 7.8 Hz, 2H), 7.62-7.53 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H) | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 148.67, 143.39, 142.96, 131.72, 129.35, 127.81, 122.14, 120.37, 119.18, 110.60 | [7] |

| ¹H NMR (250 MHz, DMSO-d₆) | δ (ppm): 1-8 (aromatic protons), specific shifts depend on exact conditions. | [4] |

| InChIKey | XTLYDYMVKAGVIN-UHFFFAOYSA-N | [4] |

Synthesis and Reactivity

The construction of the 1H-indazole core is a pivotal step in accessing this class of compounds. A robust and efficient method involves the reaction of N-tosylhydrazones with nitroaromatic compounds.[7] This approach offers a direct route to substituted indazoles like this compound.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 1H-indazoles.

Experimental Protocol: Synthesis from N-Tosylhydrazone and a Nitroaromatic Compound

This protocol is adapted from a general procedure for the synthesis of 1H-indazoles.[7]

A. Expertise & Rationale: The choice of a strong base like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) is critical for the deprotonation of the N-tosylhydrazone, initiating the reaction cascade. Dry N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the dissolution of the reactants and support the ionic intermediates. Conducting the reaction under an inert nitrogen atmosphere is essential to prevent oxidation and other side reactions involving atmospheric oxygen and moisture. The temperature is elevated to provide the necessary activation energy for the cyclization and elimination steps.

B. Step-by-Step Methodology:

-

Preparation: To a 10 mL oven-dried Schlenk tube, add the starting nitroaromatic compound (0.3 mmol) and the corresponding N-tosylhydrazone derived from benzaldehyde (0.36 mmol).

-

Addition of Base: Add the base (Cs₂CO₃ or NaH, 1.08 mmol) to the mixture.

-

Solvent Addition: Under a nitrogen (N₂) atmosphere, add dry DMF (2.0 mL) to the Schlenk tube via syringe.

-

Reaction: Seal the Schlenk tube and stir the solution at the indicated temperature (typically 60-80 °C) for the required time (monitored by TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully with water and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica-gel column chromatography to yield the pure this compound.

C. Trustworthiness & Self-Validation: The purity and identity of the final product must be rigorously confirmed. This is achieved through a combination of analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure, ensuring all protons and carbons are accounted for with the correct chemical shifts, multiplicities, and integrations.[7]

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point range indicates high purity.

Reactivity

The chemical reactivity of this compound is dictated by the interplay of its constituent parts:

-

Indazole Core: The pyrazole portion of the ring system is relatively electron-rich, while the benzene portion is electron-deficient due to the nitro group. The N1 position is nucleophilic and can be readily alkylated or acylated.[8]

-

Nitro Group (-NO₂): As a strong deactivating and meta-directing group, the nitro group at C5 makes the benzene ring highly resistant to electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to it (C4 and C6).

-

Phenyl Group (-Ph): The phenyl group at C3 is largely a spectator but can influence the overall conformation and solubility of the molecule. Its electronic effects on the indazole ring are minimal compared to the nitro group.

Reactions such as the bromination of the indazole core have been reported, typically occurring at the C3 position if unsubstituted.[9] However, with the C3 position occupied by a phenyl group, other positions would be targeted in electrophilic substitution, though this is disfavored due to the deactivating nitro group.

Applications in Research and Drug Development

The indazole scaffold is a cornerstone in the development of therapeutics.[3] Derivatives of 5-nitro-1H-indazole have been explored for a variety of pharmacological activities, making this compound a valuable starting material or scaffold for creating libraries of new chemical entities.

-

Anticancer Agents: Many indazole derivatives are potent kinase inhibitors used in oncology.[2][3] The 5-nitro-1H-indazole core has been incorporated into novel carboxamide derivatives that have demonstrated significant anticancer activity.[2][10] These compounds may act by interacting with protein binding sites through hydrogen bonds, hydrophobic contacts, and electrostatic forces.[2]

-

Antimicrobial and Antifungal Activity: The electron-deficient nature of the nitro-substituted ring can be advantageous for antimicrobial activity. Various 5-nitro-1H-indazole derivatives have been synthesized and evaluated as antibacterial and antifungal agents, with some showing promising results against pathogens like Staphylococcus aureus and Aspergillus niger.[3]

-

CNS and Anti-inflammatory Applications: The broader indazole class of compounds is known for its activity in the central nervous system (CNS) and as anti-inflammatory agents.[10][11] While specific studies on this compound are limited, its structural motifs suggest potential for exploration in these areas.

Conclusion

This compound is a synthetically accessible and chemically versatile molecule. Its structure, combining the privileged indazole scaffold with functionality-enhancing nitro and phenyl groups, makes it a compound of significant interest for chemical synthesis and medicinal chemistry. The well-defined methods for its synthesis and the clear spectroscopic data available for its characterization provide a solid foundation for its use in research. As the demand for novel therapeutics continues to grow, scaffolds like this compound will remain critical starting points for the design and discovery of new drugs targeting a wide array of diseases.

References

- Liu, Z., Wang, L., Tan, H., Zhou, S., Fu, T., Xia, Y., Zhang, Y., & Wang, J. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- (n.d.). Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. ResearchGate.

- (n.d.). Synthesis, Antioxidant, Antimicrobial Activities and Molecular Modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives: Docking, SAR, Toxicity and Molecular Dynamics Analysis. ResearchGate.

-

Bar-Natan, R., & Sella, E. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molbank, 2018(2), M982. Available from: [Link]

-

Shaikh, A., Khan, F. A. P., & Muthukrishnan, S. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1871-1901. Available from: [Link]

-

(n.d.). 5-Nitroindazole. PubChem. Available from: [Link]

-

(n.d.). 1H-indazole, 5-nitro-3-phenyl-. SpectraBase. Available from: [Link]

-

(n.d.). Indazole – Knowledge and References. Taylor & Francis. Available from: [Link]

-

(n.d.). This compound. Ark Pharma Scientific Limited. Available from: [Link]

-

(n.d.). 1-Methyl-5-nitro-3-phenyl-1H-indazole. SpectraBase. Available from: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839-5851. Available from: [Link]

- (n.d.). Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.

-

(n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available from: [Link]

-

(n.d.). 5-NITRO-1H-INDAZOLE. Matrix Fine Chemicals. Available from: [Link]

-

Naas, M., Benchidmi, M., Essassi, E. M., Saadi, M., & El Ammari, L. (2019). 1-Methyl-5-Nitro-3-Phenyl-1h-Indazole. IUCrData, 4(1). Available from: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega, 7(16), 14216-14228. Available from: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

-

(2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23847. Available from: [Link]

Sources

- 1. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 293758-67-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | CAS:293758-67-5 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 7. rsc.org [rsc.org]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic Data of 5-Nitro-3-phenyl-1H-indazole: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-Nitro-3-phenyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral details but also the underlying principles and experimental methodologies. The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research, and a thorough understanding of spectroscopic techniques is paramount for unambiguous characterization.

Introduction to this compound

This compound is a member of the indazole family, a class of heterocyclic compounds that are isosteric with indole and exhibit a wide range of biological activities. The presence of a nitro group at the 5-position and a phenyl group at the 3-position significantly influences its electronic properties and, consequently, its spectroscopic signature. This guide will systematically dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to provide a complete structural portrait of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons present in the molecule.

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound like this compound is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it should not contain protons that would obscure the signals from the analyte.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: The NMR tube is placed in the spectrometer. A typical ¹H NMR experiment involves the application of a series of radiofrequency pulses and the detection of the resulting free induction decay (FID). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts, and a relaxation delay to allow for the complete relaxation of the nuclei between scans.

-

Data Processing: The acquired FID is then subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum, which is what is interpreted.

The following table summarizes the reported ¹H NMR spectral data for this compound.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 11.84 | br s | - | 1H | N-H (indazole) |

| 8.98 | d | 2.0 | 1H | H-4 |

| 8.26 | dd | 9.2, 2.0 | 1H | H-6 |

| 7.98 | d | 7.8 | 2H | H-2', H-6' (phenyl) |

| 7.62-7.53 | m | - | 3H | H-3', H-4', H-5' (phenyl) |

| 7.29 | d | 9.2 | 1H | H-7 |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

-

N-H Proton: The broad singlet at a downfield chemical shift of 11.84 ppm is characteristic of the acidic N-H proton of the indazole ring.[1] Its broadness is due to quadrupole broadening and potential exchange with trace amounts of water.

-

Indazole Ring Protons:

-

The doublet at 8.98 ppm is assigned to the H-4 proton. Its downfield shift is attributed to the deshielding effect of the adjacent nitro group at the C-5 position. The small coupling constant (J = 2.0 Hz) indicates meta-coupling with the H-6 proton.[1]

-

The doublet of doublets at 8.26 ppm corresponds to the H-6 proton. It is coupled to both the H-7 proton (ortho-coupling, J = 9.2 Hz) and the H-4 proton (meta-coupling, J = 2.0 Hz).[1]

-

The doublet at 7.29 ppm is assigned to the H-7 proton, showing a typical ortho-coupling (J = 9.2 Hz) with the H-6 proton.[1]

-

-

Phenyl Ring Protons:

-

The doublet at 7.98 ppm, integrating to two protons, is characteristic of the ortho-protons (H-2' and H-6') of the phenyl ring.

-

The multiplet in the range of 7.62-7.53 ppm, integrating to three protons, corresponds to the meta- (H-3', H-5') and para- (H-4') protons of the phenyl ring.

-

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. However, due to the low natural abundance of the ¹³C isotope (1.1%), a greater number of scans is typically required to obtain a spectrum with an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

The following table summarizes the reported ¹³C NMR spectral data for this compound.[1]

| Chemical Shift (δ, ppm) | Assignment |

| 148.67 | C-3 |

| 143.39 | C-5 |

| 142.96 | C-7a |

| 131.72 | C-1' (phenyl) |

| 129.35 | C-3', C-5' (phenyl) |

| 128.8 (predicted) | C-4' (phenyl) |

| 127.81 | C-2', C-6' (phenyl) |

| 122.14 | C-3a |

| 120.37 | C-6 |

| 119.18 | C-4 |

| 110.60 | C-7 |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

-

Indazole Ring Carbons: The chemical shifts of the indazole carbons are influenced by the nitrogen atoms and the nitro group. The carbon bearing the nitro group (C-5) is observed at a downfield shift of 143.39 ppm. The bridgehead carbons (C-3a and C-7a) are also found at relatively downfield positions.

-

Phenyl Ring Carbons: The phenyl group carbons exhibit characteristic chemical shifts. The ipso-carbon (C-1') is observed at 131.72 ppm. The other phenyl carbons appear in the expected aromatic region.

-

Quaternary Carbons: The signals for the quaternary carbons (C-3, C-3a, C-5, C-7a, and C-1') are typically of lower intensity compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded.

KBr Pellet Method:

-

A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the IR spectrometer for analysis.

Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3100 | N-H Stretch | Indazole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~1600, 1580, 1500, 1450 | C=C Stretch | Aromatic Rings |

| ~1550-1500 | Asymmetric NO₂ Stretch | Nitro Group |

| ~1350-1300 | Symmetric NO₂ Stretch | Nitro Group |

| ~850-750 | C-H Out-of-plane Bend | Aromatic Rings |

Interpretation of the Predicted IR Spectrum

-

N-H Stretching: A broad absorption band is expected in the region of 3300-3100 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

-

Aromatic C-H Stretching: Weak to medium intensity bands are anticipated in the 3100-3000 cm⁻¹ region, characteristic of C-H stretching in the aromatic rings.

-

Nitro Group Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the nitro group. The asymmetric stretching vibration is expected to appear around 1550-1500 cm⁻¹, and the symmetric stretching vibration around 1350-1300 cm⁻¹. The conjugation with the aromatic ring typically shifts these bands to lower wavenumbers compared to aliphatic nitro compounds.

-

Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the indazole and phenyl rings.

-

C-H Out-of-plane Bending: The substitution pattern on the aromatic rings can often be inferred from the C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

A common method for analyzing a solid organic compound like this compound is Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe, and vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being a radical cation, is often energetically unstable and undergoes fragmentation to produce a series of smaller fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

References

5-Nitro-3-phenyl-1H-indazole: A Technical Guide for Medicinal Chemists and Researchers

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole ring system is a bicyclic heteroaromatic structure that has garnered significant attention in medicinal chemistry, often being referred to as a "privileged scaffold".[1] This designation stems from its ability to serve as a versatile core for designing ligands that can interact with a multitude of biological targets with high affinity and specificity.[2] Indazole derivatives are integral to a range of FDA-approved drugs, including Axitinib (for renal cell cancer) and Benzydamine (an anti-inflammatory agent), highlighting their therapeutic relevance.[3]

Within this important class of compounds, 5-Nitro-3-phenyl-1H-indazole represents a key synthetic intermediate and a subject of research interest. The presence of the nitro group at the 5-position and a phenyl group at the 3-position provides distinct electronic properties and steric features, making it a valuable building block for creating diverse chemical libraries. This guide provides an in-depth technical overview of its chemical properties, synthesis, characterization, and potential applications, tailored for professionals in drug development and chemical research.

Core Molecular and Physical Properties

This compound is a yellow solid at room temperature.[4] Its fundamental properties are crucial for its use in synthetic and medicinal chemistry applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉N₃O₂ | [Ark Pharma Scientific, 2024], [SpectraBase, 2025] |

| Molecular Weight | 239.23 g/mol | [SpectraBase, 2025] |

| Exact Mass | 239.069477 g/mol | [SpectraBase, 2025] |

| CAS Number | 293758-67-5 | [Ark Pharma Scientific, 2024] |

| Appearance | Yellow Solid | [Liu et al., 2011] |

| InChI Key | XTLYDYMVKAGVIN-UHFFFAOYSA-N | [SpectraBase, 2025] |

Synthesis Protocol and Mechanistic Overview

The synthesis of this compound can be effectively achieved through a reaction between an appropriate N-tosylhydrazone and a nitroaromatic compound. This method, detailed by Liu et al. (2011), provides a reliable route to the target molecule.[4]

Experimental Protocol: Synthesis from N-Tosylhydrazone

Objective: To synthesize this compound.

Materials:

-

Nitroaromatic compound (e.g., a suitable precursor for the nitro-indazole moiety) (0.3 mmol)

-

N-tosylhydrazone of benzaldehyde (0.36 mmol)

-

Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH) (1.08 mmol)

-

Dry N,N-Dimethylformamide (DMF) (2.0 mL)

-

Nitrogen (N₂) atmosphere

-

Standard laboratory glassware (oven-dried Schlenk tube)

-

Silica gel for column chromatography

Procedure:

-

To a 10 mL oven-dried Schlenk tube, add the nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and the base (Cs₂CO₃ or NaH, 1.08 mmol).

-

Add dry DMF (2.0 mL) to the mixture under a nitrogen atmosphere.

-

Stir the resulting solution at a controlled temperature (typically 60-80 °C) for the time indicated by reaction monitoring (e.g., TLC).

-

Upon completion, purify the crude mixture directly using silica-gel column chromatography to isolate the this compound product.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation via Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of synthesized organic molecules. The reported ¹H and ¹³C NMR data for this compound provide a clear spectral signature.

NMR Spectroscopic Data

The following data were recorded in Chloroform-d (CDCl₃).[4]

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| NH | 11.84 | broad | Indazole N-H |

| Ar-H | 8.98 | s | Indazole C4-H |

| Ar-H | 8.26 | d, J = 9.2 | Indazole C7-H |

| Ar-H | 7.98 | d, J = 7.8 | Phenyl C2'-H, C6'-H |

| Ar-H | 7.62-7.53 | m | Phenyl C3'-H, C4'-H, C5'-H |

| Ar-H | 7.29 | d, J = 9.2 | Indazole C6-H |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| Ar-C | 148.67 |

| Ar-C | 143.39 |

| Ar-C | 142.96 |

| Ar-C | 131.72 |

| Ar-C | 129.35 |

| Ar-C | 127.81 |

| Ar-C | 122.14 |

| Ar-C | 120.37 |

| Ar-C | 119.18 |

| Ar-C | 110.60 |

The downfield shift of the proton at 8.98 ppm is characteristic of a proton adjacent to the electron-withdrawing nitro group. The broad singlet at 11.84 ppm is indicative of the acidic N-H proton of the indazole ring. These assignments are consistent with the proposed structure.

Potential Applications in Drug Discovery and Research

While specific biological activity for this compound is not extensively documented in the public domain, the broader class of nitro-indazole derivatives has shown significant promise in several therapeutic areas.[1] The core structure serves as a versatile platform for developing novel therapeutic agents.

Established and Potential Therapeutic Targets

-

Anticancer Agents: Many indazole derivatives have been investigated for their antiproliferative properties.[3] The 5-nitro-indazole scaffold, in particular, has been used to develop compounds with potential anticancer activity.[3]

-

Antimicrobial Agents: Sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have demonstrated both antibacterial and antifungal properties, showing activity against strains like S. aureus and A. niger.[1]

-

Anti-inflammatory Agents: The indazole core is present in established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that derivatives could be explored for similar activities.[5]

The diagram below illustrates the potential pathways for developing new therapeutic agents starting from the 5-nitro-indazole scaffold.

Caption: Potential drug discovery pathways for 5-nitro-indazole derivatives.

Safety and Handling Protocols

As a nitroaromatic compound, this compound requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, guidelines for the related compound 5-nitro-1H-indazole and general principles for handling hazardous chemicals should be strictly followed.[4][6]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles or glasses are mandatory.[7]

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[8]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powdered solid.[8]

Handling and Storage:

-

Avoid creating dust.[4]

-

Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[4]

-

Store away from strong oxidizing agents.

-

Grounding and bonding should be used for transfers to prevent static discharge.

First Aid Measures:

-

If Swallowed: Harmful if swallowed. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Causes skin irritation. Remove contaminated clothing and wash the skin thoroughly with water.

-

Eye Contact: Causes serious eye irritation. Rinse cautiously with water for several minutes.

Conclusion

This compound is a well-characterized compound with a straightforward synthesis. Its true value lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro and phenyl groups offers multiple sites for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs targeting cancer, infectious diseases, and inflammation. Adherence to rigorous safety protocols is essential when handling this and related nitroaromatic compounds.

References

-

Liu, Z., Wang, L., Tan, H., Zhou, S., Fu, T., Xia, Y., Zhang, Y., & Wang, J. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

Ark Pharma Scientific Limited. (2024). This compound. Available at: [Link]

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

-

University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Available at: [Link]

-

PubChem. (2025). 5-Nitroindazole. National Institutes of Health. Available at: [Link]

-

Kapoor, A., et al. (2024). Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. ResearchGate. Available at: [Link]

-

CSUB. (n.d.). Safety in the Organic Chemistry Laboratory. Available at: [Link]

-

SpectraBase. (2025). 1H-indazole, 5-nitro-3-phenyl-. John Wiley & Sons, Inc. Available at: [Link]

-

National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Antioxidant, Antimicrobial Activities and Molecular Modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives. Available at: [Link]

- Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

National Institutes of Health. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Available at: [Link]

Sources

- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. csub.edu [csub.edu]

- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 6. fishersci.com [fishersci.com]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 5-Nitro-3-phenyl-1H-indazole (CAS Number: 293758-67-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and safety information for 5-nitro-3-phenyl-1H-indazole (CAS No. 293758-67-5). This molecule belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active agents. This document consolidates available data to support researchers and drug development professionals in their investigation and potential application of this compound. While specific in-depth biological studies on this compound are limited, this guide draws upon data from structurally related compounds to infer potential mechanisms of action and experimental approaches.

Chemical and Physical Properties

This compound is a solid, yellow compound.[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 293758-67-5 | N/A |

| Molecular Formula | C₁₃H₉N₃O₂ | Ark Pharma Scientific Limited[2] |

| Molecular Weight | 239.23 g/mol | Ark Pharma Scientific Limited[2] |

| Appearance | Yellow solid | Liu, Z. et al. (2017)[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C3C=C(C=CC23)[O-] | N/A |

| InChI Key | InChI=1S/C13H9N3O2/c17-16(18)10-6-7-12-11(8-10)13(15-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,15) | Ark Pharma Scientific Limited[2] |

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 11.84 (br, 1H), 8.98 (s, 1H), 8.26 (d, J = 9.2 Hz, 1H), 7.98 (d, J = 7.8 Hz, 2H), 7.62-7.53 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H).[1]

-

¹³C NMR (100 MHz, CDCl₃): δ 148.67, 143.39, 142.96, 131.72, 129.35, 127.81, 122.14, 120.37, 119.18, 110.60.[1]

Synthesis and Characterization

A reliable method for the synthesis of this compound has been reported by Liu et al. (2017).[1] The general procedure involves the reaction of a nitroaromatic compound with an N-tosylhydrazone in the presence of a base.

Synthetic Protocol

General Procedure: To a mixture of a nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and a base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) (1.08 mmol) in a Schlenk tube is added dry dimethylformamide (DMF) (2.0 mL) under a nitrogen atmosphere. The solution is then stirred for a specified time at a temperature ranging from 60 to 80 °C. The resulting crude mixture is purified by silica-gel column chromatography to yield the 1H-indazole product.[1]

Potential Biological Activities and Mechanism of Action

While specific studies on the biological activity of this compound are not extensively documented, the broader class of indazole derivatives has shown significant promise in various therapeutic areas. The presence of the nitro group and the phenyl substituent may confer unique pharmacological properties.

Anticancer Potential

Indazole-containing compounds are recognized as "privileged structures" in medicinal chemistry, with several derivatives being investigated as anticancer agents.[3] For instance, derivatives of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide have been synthesized and evaluated for their anticancer properties.[4] The mechanism of action for many anticancer indazoles involves the modulation of key cellular signaling pathways that control cell growth, proliferation, and survival.[5] Some indazole derivatives have been shown to inhibit enzymes crucial for cancer progression, such as indoleamine-2,3-dioxygenase 1 (IDO1).[5]

Antimicrobial and Antiprotozoal Activity

Nitroaromatic compounds, including nitroindazoles, have been investigated for their activity against various pathogens. Studies on other 5-nitroindazole derivatives have demonstrated significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The proposed mechanism of action involves oxidative stress within the parasite.[6] Additionally, derivatives of 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity.[7]

Enzyme Inhibition

The indazole scaffold has been identified as a potent inhibitor of various enzymes. For example, certain 3-substituted 1H-indazoles are effective inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune tolerance in cancer.[5] Other indazole derivatives have been developed as inhibitors of bacterial DNA Gyrase B (GyrB).[5]

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and can be used to determine the cytotoxic potential of the compound against various cell lines.[7][8]

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (solubilized in a suitable solvent like DMSO, with the final concentration of the solvent kept constant across all wells, typically ≤1%). Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the data using a dose-response curve.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the Safety Data Sheet (SDS) for the related compound 5-nitro-1H-indazole, the following precautions should be considered.

Hazard Identification

-

Potential Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

GHS Pictogram: GHS07 (Exclamation mark).[2]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Do not ingest or inhale. Wash hands thoroughly after handling.[2][9]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If engineering controls are not sufficient, use a suitable respirator.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with demonstrated biological potential. While further research is required to fully elucidate its specific mechanism of action and toxicological profile, this guide provides a foundational understanding for researchers interested in exploring its properties and potential applications in drug discovery and development. The provided synthetic and analytical data, along with insights from related indazole derivatives, offer a solid starting point for future investigations.

References

- Liu, Z., Wang, L., Tan, H., Zhou, S., Fu, T., Xia, Y., Zhang, Y., & Wang, J. (2017). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- BenchChem. (n.d.). Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6.

- Thermo Fisher Scientific. (2025).

- Ark Pharma Scientific Limited. (n.d.). This compound | CAS:293758-67-5. Retrieved from Ark Pharma Scientific Limited website.

- BLD Pharm. (n.d.). 293758-67-5|this compound.

- ChemicalBook. (n.d.). 5-Nitroindazole synthesis.

- Kapoor, A., et al. (n.d.). Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights.

- Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.

- CymitQuimica. (n.d.). 5-Nitro-1H-indazole.

- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

- Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from Organic Syntheses Procedure website.

- PubChem. (n.d.). 5-Nitroindazole | C7H5N3O2 | CID 21501.

- SpectraBase. (n.d.). 1H-indazole, 5-nitro-3-phenyl- - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). 1-Methyl-5-nitro-3-phenyl-1H-indazole - Optional[1H NMR] - Spectrum.

- Abdelahi, M. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.

- Fonseca-Berzal, C., et al. (2023).

- ResearchGate. (n.d.). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.

- Kujawski, J., et al. (n.d.). CYTOTOXIC ACTIVITY OF SOME DIMERIC HETEROCYCLIC COMPOUNDS CONTAINING INDAZOLE RING.

- Li, Y., et al. (2023).

- Echemi. (n.d.). 3-bromo-5-nitro-1-trityl-1H-indazole Safety Data Sheets.

- Mal, P., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Taylor & Francis. (n.d.). Indazole – Knowledge and References.

Sources

- 1. rsc.org [rsc.org]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. fishersci.com [fishersci.com]

The Emerging Therapeutic Potential of 5-Nitro-3-phenyl-1H-indazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including the presence of two reactive nitrogen atoms and an aromatic system, allow for diverse functionalization and interaction with various biological targets.[2] While sparsely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] Several FDA-approved drugs, such as the anti-cancer agent Niraparib and the antiemetic Granisetron, feature the indazole core, underscoring its clinical significance.[1]

This technical guide focuses on a specific, highly promising subclass: 5-nitro-3-phenyl-1H-indazole derivatives . The introduction of a nitro group at the 5-position and a phenyl ring at the 3-position significantly modulates the molecule's electronic properties and steric hindrance, often leading to enhanced and specific biological activities. The electron-withdrawing nature of the nitro group is particularly crucial, as it can be bioreduced within target cells to generate cytotoxic reactive nitrogen species, a key mechanism in antiparasitic and hypoxic anticancer activity.[4][5] This guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds, offering valuable insights and detailed methodologies for researchers in drug discovery and development.

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of N-tosylhydrazones with nitroaromatic compounds. The following protocol provides a detailed, step-by-step methodology for the synthesis of the core this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.[6]

Materials:

-

Benzaldehyde N-tosylhydrazone

-

1-fluoro-4-nitrobenzene

-

Cesium carbonate (Cs₂CO₃)

-

Dry N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Nitrogen atmosphere setup

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine benzaldehyde N-tosylhydrazone (0.36 mmol), 1-fluoro-4-nitrobenzene (0.3 mmol), and cesium carbonate (1.08 mmol).

-

Solvent Addition: Under a nitrogen atmosphere, add 2.0 mL of dry DMF to the Schlenk tube.

-

Reaction Conditions: Stir the reaction mixture at 80 °C for the time indicated by thin-layer chromatography (TLC) monitoring (typically several hours) until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[6]

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. For this compound, the expected ¹H NMR spectrum in CDCl₃ would show characteristic peaks for the aromatic protons and the NH proton of the indazole ring.[6]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Anticancer Activity of this compound Derivatives

The indazole scaffold is a key component in several anticancer drugs, and this compound derivatives have shown significant potential in this area.[7][8] Their mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and in some cases, activity under hypoxic conditions found in solid tumors.[9]

A notable study reported the synthesis of a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives and their evaluation against various cancer cell lines.[10][11] Several of these compounds exhibited potent anticancer activity, with IC₅₀ values comparable to or better than the reference drugs pazopanib and doxorubicin.[12]

Quantitative Comparison of Anticancer Activity

| Compound | Substituent (R) | A549 IC₅₀ (µM) | MCF7 IC₅₀ (µM) |

| 5'j | 3-OCH₃ | 1.15 ± 0.08 | 1.32 ± 0.09 |

| 5'k | 4-OCH₃ | 1.28 ± 0.09 | 1.45 ± 0.11 |

| 5'n | 4-F | 1.35 ± 0.10 | 1.52 ± 0.12 |

| Pazopanib | Reference Drug | 1.50 ± 0.11 | 1.68 ± 0.13 |

| Doxorubicin | Reference Drug | 1.42 ± 0.10 | 1.60 ± 0.12 |

| Data sourced from a study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives.[12] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13][14]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

This compound test compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours.[14]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mechanism of Action: Apoptosis Induction Pathway

Caption: Apoptosis induction by this compound derivatives.

Antimicrobial and Antiparasitic Activities

The 5-nitroindazole scaffold is particularly promising for the development of antimicrobial and antiparasitic agents. The mechanism of action is often attributed to the bioreduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radicals that damage DNA and other essential macromolecules.[4]

Studies have demonstrated the efficacy of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives against various bacterial and fungal strains.[10] Furthermore, other 5-nitroindazole derivatives have shown potent activity against parasites like Leishmania amazonensis.[16]

Experimental Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[17]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound test compounds

-

96-well sterile microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.[17]

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).[17]

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Anti-inflammatory Activity

Indazole derivatives have long been recognized for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[19] The anti-inflammatory potential of this compound derivatives is an area of active research.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[20][21]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in sterile saline)

-

This compound test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound groups.

-

Compound Administration: Administer the test compounds and the standard drug to the respective groups (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[22][23]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[22]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[22]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Inflammatory Cascade in Carrageenan-Induced Edema

Caption: Key mediators in carrageenan-induced inflammation.

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and potentially anti-inflammatory agents makes them attractive candidates for further drug development. The presence of the 5-nitro group is a key determinant of their activity, particularly in the context of infectious diseases and oncology.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for their various biological effects. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these derivatives while minimizing potential toxicity. Furthermore, in vivo studies are needed to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The continued exploration of the this compound scaffold holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

-

Yadav, M., Mali, S. N., Sharma, B., et al. (2024). Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives: Docking, SAR, toxicity and molecular dynamics analysis. Chemical Physics Impact, 100705. [Link]

-

Yadav, M., et al. (2024). Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. ResearchGate. [Link]

-

Narayana, B., et al. (2007). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 1(4), 291-297. [Link]

-

Koutsoni, O., et al. (2020). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 10(19), e3774. [Link]

-

Abdel-Ghaffar, A. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(11), 103780. [Link]

-

Sharifi, I., et al. (2018). In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. Iranian Journal of Parasitology, 13(2), 249-257. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

-

Yadav, M., et al. (2024). Synthesis, Antioxidant, Antimicrobial Activities and Molecular Modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives: Docking, SAR, Toxicity and Molecular Dynamics Analysis. ResearchGate. [Link]

-

Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Tendencia, E. A. G. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC, Aquaculture Department. [Link]

-

Yadav, M., et al. (2024). Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives: Docking, SAR, toxicity and molecular dynamics analysis. Chemical Physics Impact, 100705. [Link]

-

Porter, H. D., & Peterson, W. D. (1940). 5-nitroindazole. Organic Syntheses, 20, 73. [Link]

-

Al-Abri, S. A. (2025). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

-

Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

-

Wang, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(48), 9575-9578. [Link]

-

Annor-Gyamfi, J. K., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. ResearchGate. [Link]

-

de Almeida, B. F., et al. (2024). An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. Pathogens, 13(10), 841. [Link]

-

León, L. L., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Frontiers in Cellular and Infection Microbiology, 13, 1245033. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Annor-Gyamfi, J. K., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 699. [Link]

-

Lee, E. B., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Archives of Pharmacal Research, 35(5), 895-901. [Link]

-

de Souza, M. V. N., et al. (2021). In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis. Parasite, 28, 33. [Link]

-

Cheptea, C., et al. (2012). New derivatives of 5-nitroindazole with potential antitumor activity. Revista de Chimie, 63(1), 69-72. [Link]

-

Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. [Link]

-

El-Sayed, M. T., et al. (2023). Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. Archiv der Pharmazie, 356(11), e2300262. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Czarnek, A., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 27(19), 6205. [Link]

-

Amdekar, S., et al. (2012). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. International Journal of Inflammation, 2012, 752015. [Link]

-

Sharifi, I., et al. (2018). In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. Iranian Journal of Parasitology, 13(2), 249-257. [Link]

-

Li, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 41, 128004. [Link]

-

Sromek, A. W., & Gribble, G. W. (2010). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Organic Preparations and Procedures International, 42(5), 429-478. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7668-7678. [Link]

-

Maggio, B., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(1), 168-174. [Link]

-

ResearchGate. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. ResearchGate. [Link]

-

Li, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 41, 128004. [Link]

-

Leogier, D., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13811-13815. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. benchchem.com [benchchem.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. researchgate.net [researchgate.net]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. emerypharma.com [emerypharma.com]

- 19. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. inotiv.com [inotiv.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Prediction of 5-Nitro-3-phenyl-1H-indazole Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antiparasitic properties.[1][2] This technical guide provides a comprehensive, in-depth workflow for the in-silico prediction of the bioactivity of a specific derivative, 5-Nitro-3-phenyl-1H-indazole. As a Senior Application Scientist, this document outlines a robust, scientifically grounded methodology, moving from target identification to detailed molecular modeling and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate early-stage drug discovery. We will hypothesize a potential biological target for this compound based on the known activities of similar compounds and then systematically apply a suite of in-silico tools to predict its interaction and potential efficacy.

Introduction: The Rationale for In-Silico Bioactivity Prediction

In the contemporary drug discovery landscape, in-silico methods are indispensable for rapidly screening and prioritizing lead compounds, thereby reducing the time and cost associated with preclinical research. These computational approaches allow for the prediction of a molecule's biological activity and potential targets before its synthesis and in-vitro testing. This guide focuses on this compound, a molecule combining the biologically active indazole core with a nitro group, a common moiety in compounds with antimicrobial and antitumor activities.[1][3][4][5]

The indazole nucleus is present in numerous compounds with diverse pharmacological effects, including anti-inflammatory, antitumor, and anti-HIV activities.[2][6] Notably, indazole derivatives have been investigated as kinase inhibitors, a critical class of therapeutic agents in oncology.[7][8] The presence of the nitroaromatic group also suggests potential activity against pathogens like Trypanosoma cruzi, the causative agent of Chagas disease, as nitroheterocyclic drugs are a mainstay of treatment.[1][9][10]

Given the established role of indazole derivatives as kinase inhibitors, this guide will proceed with the hypothesis that This compound possesses inhibitory activity against a specific protein kinase. This focused approach allows for a detailed exploration of a practical in-silico workflow.

The In-Silico Bioactivity Prediction Workflow

A robust in-silico workflow for predicting bioactivity is a multi-step process that integrates various computational techniques. Each step builds upon the previous one, providing a progressively more detailed understanding of the molecule's potential biological function.

Figure 1: A generalized workflow for in-silico bioactivity prediction.

Phase 1: Target Identification and Ligand Preparation

Target Identification: Selecting a Plausible Kinase Target

The initial and most critical step is the identification of a probable biological target. Based on the literature, indazole derivatives have shown significant activity as kinase inhibitors.[7][8] For the purpose of this guide, we will select Aurora A kinase as a representative target. Aurora A is a serine/threonine kinase that plays a crucial role in cell cycle regulation, and its overexpression is linked to various cancers, making it a well-validated oncological target.[7]

Protocol for Target Identification:

-

Literature Review: Conduct a thorough search of scientific databases (e.g., PubMed, Scopus) for publications on the biological activities of indazole derivatives.

-

Target Databases: Utilize databases such as ChEMBL and BindingDB to identify known protein targets of compounds structurally similar to this compound.

-

Target Validation: Prioritize targets that are well-validated for disease relevance and have available high-quality 3D structures in the Protein Data Bank (PDB).

Ligand Preparation: From 2D Structure to 3D Model

Accurate prediction of bioactivity requires a high-quality 3D structure of the ligand.

Protocol for Ligand Preparation:

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

3D Conversion and Optimization:

-

Import the 2D structure into a molecular modeling software (e.g., MOE, Schrödinger Maestro, or the open-source Avogadro).

-

Convert the 2D structure to a 3D conformation.

-

Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or AMBER) to obtain a low-energy, stable conformation.

-

Assign appropriate protonation states at physiological pH (7.4).

-

Phase 2: Initial Screening

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) necessary for biological activity.[11][12][13] A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the protein's binding site (structure-based).

Protocol for Structure-Based Pharmacophore Generation:

-

Protein Preparation:

-

Download the crystal structure of Aurora A kinase with a bound inhibitor from the PDB (e.g., PDB ID: 2NP8).[7]

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and correcting any structural issues.

-

-

Pharmacophore Feature Identification:

-

Analyze the interactions between the co-crystallized ligand and the protein's active site to identify key pharmacophoric features.

-

Generate a pharmacophore model using software like MOE, Discovery Studio, or the online server Pharmit.

-

-

Ligand Screening: Screen the prepared 3D structure of this compound against the generated pharmacophore model to assess its fit.

Figure 2: A representative 3D QSAR pharmacophore model for Aurora-A kinase inhibitors.[7]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding energy or score.[6][14][15][16]

Protocol for Molecular Docking:

-

Protein and Ligand Preparation: Use the prepared protein and ligand structures from the previous steps.

-

Binding Site Definition: Define the binding site on Aurora A kinase, usually based on the location of the co-crystallized ligand.

-

Docking Simulation: Perform the docking simulation using software like AutoDock, GOLD, or Glide.

-

Pose Analysis and Scoring:

-

Analyze the predicted binding poses of this compound within the kinase's active site.

-

Evaluate the docking scores to estimate the binding affinity. Lower scores generally indicate stronger binding.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-scoring poses.

-

| Docking Parameter | Description | Example Value |

| Binding Energy | Estimated free energy of binding (kcal/mol) | -8.0 to -10.0 |

| Key Interactions | Hydrogen bonds with hinge region residues (e.g., Ala213) | Yes/No |

| RMSD | Root Mean Square Deviation from a known binder (if applicable) | < 2.0 Å |

Table 1: Example of a molecular docking results summary.

Phase 3: Refined Analysis and Prediction

Molecular Dynamics (MD) Simulation: Assessing Binding Stability

While docking provides a static picture of the protein-ligand interaction, MD simulations can assess the stability of the complex over time in a simulated physiological environment.[7]

Protocol for MD Simulation:

-

System Setup: Place the docked protein-ligand complex in a simulation box with explicit water molecules and counter-ions to neutralize the system.

-

Simulation: Run the MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) using software like GROMACS, AMBER, or NAMD.

-

Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand's binding pose, protein conformational changes, and key intermolecular interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.[17][18][19][20][21][22][23][24] While developing a new QSAR model requires a dataset of compounds with known activities, existing models for kinase inhibitors or nitroaromatic compounds can be used for predictive purposes.

Protocol for Applying an Existing QSAR Model:

-

Model Selection: Identify a relevant and validated QSAR model for the target of interest (e.g., kinase inhibition) or for a class of compounds with similar structural features (e.g., nitroaromatics).

-

Descriptor Calculation: Calculate the necessary molecular descriptors for this compound as required by the QSAR model.

-

Activity Prediction: Input the calculated descriptors into the QSAR equation to predict the biological activity.

-

Applicability Domain Analysis: Ensure that this compound falls within the applicability domain of the chosen QSAR model to ensure a reliable prediction.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in-silico workflow for predicting the bioactivity of this compound, with a focus on its potential as a kinase inhibitor. By systematically applying techniques from target identification to molecular dynamics, researchers can generate a robust hypothesis about the molecule's biological function.

The predictions generated from this workflow are not a substitute for experimental validation but serve as a powerful tool to prioritize compounds for synthesis and testing. The insights gained from the predicted binding mode and key interactions can also guide the design of more potent and selective analogs. Future work should focus on the experimental validation of these in-silico predictions through in-vitro enzyme assays and cell-based studies.

References

-